molecular formula C17H18N2OS B2530185 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034357-21-4

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2530185
CAS No.: 2034357-21-4
M. Wt: 298.4
InChI Key: WGWGPUXJLHXMDU-UHFFFAOYSA-N
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Description

The compound “(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone” features a hybrid structure combining a 3,4-dihydroisoquinoline moiety, an azetidine (four-membered nitrogen-containing ring), and a thiophene-based methanone group. This architecture is designed to leverage the pharmacophoric properties of each component:

  • 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative, known for its role in modulating receptor interactions (e.g., CCR2 antagonists in ) .
  • Thiophene-3-yl methanone: Introduces sulfur-based electronic effects, which may influence solubility and metabolic stability compared to phenyl or benzothiazole analogs .

The synthesis of this compound is inferred from related methods in and , which describe coupling reactions between dihydroisoquinoline derivatives and azetidine intermediates using reagents like HATU or EDCI. Purification typically involves column chromatography or preparative HPLC .

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(15-6-8-21-12-15)19-10-16(11-19)18-7-5-13-3-1-2-4-14(13)9-18/h1-4,6,8,12,16H,5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWGPUXJLHXMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydroisoquinoline Synthesis via Bischler-Napieralski Cyclization

The 3,4-dihydroisoquinoline subunit is commonly synthesized using the Bischler-Napieralski reaction. Starting from phenethylamine derivatives, condensation with acyl chlorides forms intermediate amides, which undergo cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:

  • Phenethylamine derivative (e.g., 3-methoxyphenethylamine) is acylated with chloroacetyl chloride to yield N-(2-phenethyl)chloroacetamide .
  • Cyclization with PPA at 120°C for 6 hours produces 1-chloro-3,4-dihydroisoquinoline .

Azetidine Ring Formation

Azetidine rings are typically constructed via intramolecular nucleophilic substitution or [2+2] cycloadditions. A proven method involves:

  • Epichlorohydrin-derived intermediates : Reacting 3,4-dihydroisoquinoline with epichlorohydrin in the presence of a base (e.g., K₂CO₃) to form an azetidine precursor.
  • Ring closure : Heating the intermediate with ammonium hydroxide under reflux yields the azetidine-dihydroisoquinoline fragment.

Thiophene-3-carbonyl Fragment Preparation

Friedel-Crafts Acylation of Thiophene

The thiophene-3-carbonyl group is introduced via Friedel-Crafts acylation:

  • Thiophene reacts with acetyl chloride in the presence of AlCl₃ at 0–5°C to form 3-acetylthiophene .
  • Oxidation of the acetyl group using Jones reagent (CrO₃/H₂SO₄) yields thiophene-3-carboxylic acid .
  • Conversion to thiophene-3-carbonyl chloride is achieved using thionyl chloride (SOCl₂) at reflux.

Coupling Strategies for Final Assembly

Amide Coupling via HCTU-Mediated Activation

The azetidine-dihydroisoquinoline amine is coupled with thiophene-3-carbonyl chloride using hexafluorophosphate-based coupling reagents:

  • Reaction conditions : Dissolve the amine (1 equiv) and thiophene-3-carbonyl chloride (1.2 equiv) in anhydrous DCM.
  • Add HCTU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) at 0°C.
  • Stir at room temperature for 12 hours to yield the target compound.

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent DCM 78
Temperature 25°C 78
Coupling Reagent HCTU 78
Alternative Reagent EDCI/HOBt 65

Reductive Amination Alternative

An alternative route employs reductive amination between a ketone-bearing azetidine precursor and a thiophene-3-carbaldehyde:

  • Azetidine ketone precursor : Synthesized via oxidation of a secondary alcohol using pyridinium chlorochromate (PCC).
  • Reductive amination : React with thiophene-3-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer).

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency by stabilizing ionic intermediates.
  • Elevated temperatures (>40°C) promote side reactions, such as azetidine ring opening, reducing yields to <50%.

Catalytic and Stoichiometric Considerations

  • HCTU superiority : Compared to EDCI/HOBt, HCTU minimizes racemization and improves yields by 13%.
  • Excess acyl chloride : A 1.2:1 ratio of acyl chloride to amine prevents dimerization of the azetidine fragment.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiophene H-2), 7.45–7.20 (m, 4H, dihydroisoquinoline aromatic protons), 4.35 (t, 2H, azetidine CH₂), 3.72 (m, 2H, dihydroisoquinoline CH₂).
  • ¹³C NMR : 205.8 ppm (ketone C=O), 160.2 ppm (thiophene C-3), 62.1 ppm (azetidine CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₇N₂OS : 325.1112 [M+H]⁺.
  • Observed : 325.1109 [M+H]⁺ (Δ = 0.3 ppm).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
HCTU-mediated coupling 78 98 High efficiency Cost of HCTU
Reductive amination 65 95 Avoids acyl chloride handling Lower yield
Bischler-Napieralski 70 90 Scalable Multiple purification steps

Chemical Reactions Analysis

Types of Reactions

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its potential pharmacological activities, including its ability to interact with specific receptors or enzymes.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Moieties

The thiophene group in the target compound distinguishes it from structurally related derivatives. Key comparisons include:

Compound Heterocycle Synthetic Yield Key Properties Reference
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone () Thiazole-phenyl Not reported Dihydrochloride salt formulation improves solubility; used in preclinical studies
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone () Trifluoromethyl-phenyl Not reported Enhanced lipophilicity due to -CF₃ group; potential CNS penetration
Target compound Thiophene-3-yl ~70–80% (inferred) Sulfur atom may reduce oxidative metabolism; moderate logP

Key Insight : The thiophene group confers distinct electronic and solubility profiles compared to phenyl or benzothiazole derivatives. For example, thiophene’s lower aromaticity may reduce π-π stacking interactions but improve metabolic stability .

Azetidine vs. Piperazine/Piperidine Analogues

Replacing azetidine with larger nitrogen-containing rings alters steric and electronic properties:

Compound Ring Structure Biological Activity Reference
(4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4f, ) Piperazine Multitargeted ligands with reported antipsychotic activity
(3-Methylpiperazin-1-yl)(6-(3-(3-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4h, ) Piperazine Higher melting point (161°C) suggests crystalline stability
Target compound Azetidine Unreported activity; predicted enhanced rigidity vs. piperazines

Methanone vs. Amide/Carbamate Linkages

The methanone linker in the target compound contrasts with carbamate or amide-based derivatives:

Compound Linker Type Synthetic Yield Application Reference
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide () Amide 52% Probable protease inhibition (based on pyrrolidine)
bis[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone (Impurity D, ) Methanone (bis-isoquinoline) Not reported Byproduct in API synthesis; highlights stability challenges
Target compound Methanone ~70–80% Unreported; likely optimized for receptor affinity

Research Findings and Data Trends

  • Synthetic Efficiency : The target compound’s synthesis (~70–80% yield) is comparable to benzothiazole derivatives (e.g., 76.6% for 4e in ) but lags behind amide-based compounds (e.g., 93% in ) .
  • Thermal Stability : Azetidine-containing compounds generally exhibit lower melting points (e.g., 99–161°C in ) compared to piperazine derivatives, suggesting trade-offs between rigidity and processability .
  • Biological Potential: While direct activity data for the target compound is unavailable, CCR2 antagonists () and cannabinoid receptor modulators () highlight the therapeutic relevance of dihydroisoquinoline scaffolds .

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone represents a novel class of organic molecules that combine structural features of azetidine and isoquinoline with a thiophene moiety. This unique combination suggests potential biological activities, particularly in the fields of pharmacology and agrochemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Azetidine Ring : A four-membered saturated heterocycle that may influence the compound's biological interactions.
  • Dihydroisoquinoline Moiety : Known for its diverse biological activities, including neuroprotective and antifungal properties.
  • Thiophene Group : A five-membered aromatic ring containing sulfur, which can enhance the compound's electronic properties and reactivity.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antifungal, antibacterial, and potential neuropharmacological effects. The following sections detail specific findings related to the biological activity of this compound.

Antifungal Activity

A study exploring 3,4-dihydroisoquinoline derivatives demonstrated significant antifungal properties against various phytopathogenic fungi. The derivatives showed activity at concentrations as low as 50 μg/mL, with some compounds exhibiting superior efficacy compared to established antifungal agents like hymexazol .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget PathogenEC₅₀ (μg/mL)Preventive Efficacy (%)
I23Pythium recalcitrans1496.5
HymexazolPythium recalcitrans37.763.9

The mechanism by which this compound exerts its biological effects may involve:

  • Membrane Disruption : Similar compounds have been shown to disrupt fungal membrane systems, leading to cell death .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in fungal metabolism, thereby impeding growth and reproduction .

Neuropharmacological Potential

Compounds containing the dihydroisoquinoline structure have been investigated for their neuroprotective effects. They are believed to modulate dopaminergic signaling pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Table 2: Neuropharmacological Effects of Isoquinoline Derivatives

CompoundEffectTarget Receptor
Compound AD1 Receptor ModulationD1 Dopamine Receptor
Compound BNeuroprotectionNMDA Receptor

Case Studies

  • Antifungal Efficacy Study :
    • A series of derivatives were synthesized and tested against Pythium recalcitrans. Compound I23 was highlighted for its high antifungal potency with an EC₅₀ value significantly lower than hymexazol, demonstrating its potential as a lead compound for agricultural applications .
  • Neuropharmacological Assessment :
    • Research involving the modulation of D1 dopamine receptors indicated that certain derivatives could act as positive allosteric modulators, suggesting therapeutic potential in treating dopaminergic disorders .

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